4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound with diverse applications in pharmaceutical and chemical research. Its unique structure includes an ethoxy group, a fluoro group, an imidazopyrazole moiety, and a benzenesulfonamide framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide, one typically follows a multi-step procedure:
Step 1: Starting with 4-ethoxy-3-fluorobenzenesulfonyl chloride, react it with 2-aminoethylamine to form the intermediate 4-ethoxy-3-fluoro-N-(2-aminoethyl)benzenesulfonamide.
Step 2: Subject the intermediate to cyclization with furan-2-carbaldehyde and 1,2-diaminoethane to create the imidazo[1,2-b]pyrazole ring, resulting in the final product.
Industrial Production Methods
In an industrial setting, the synthesis involves optimized reaction conditions like controlled temperatures, catalysts to enhance yield and purity, and specialized equipment to handle the complex chemical steps efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of reactions, including:
Oxidation: Typically forms sulfoxide or sulfone derivatives.
Reduction: Can lead to amine derivatives from the sulfonamide group.
Substitution: Various nucleophilic or electrophilic agents can replace the ethoxy or fluoro groups.
Common Reagents and Conditions
Oxidation: Often uses reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Involves hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Utilizes conditions like SN2 reactions with alkali metals for nucleophilic substitution.
Major Products
Oxidation typically results in sulfone derivatives.
Reduction commonly yields primary or secondary amines.
Substitution reactions often form new sulfonamide derivatives.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide finds extensive use in various fields:
Chemistry
Acts as a reagent for synthetic organic reactions.
Serves as a building block for more complex molecules.
Biology and Medicine
Investigated for potential therapeutic effects in cancer research due to its molecular interactions.
Serves as a probe in biochemical studies to elucidate the mechanisms of enzyme function.
Industry
Used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Plays a role in the development of novel materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets:
Binding to Enzymes: Inhibits certain enzymes involved in disease pathways, disrupting the biological process.
Pathways: Modulates cellular pathways like apoptosis or cell cycle regulation, impacting cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide (without the fluoro group).
3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide (without the ethoxy group).
Highlighting Uniqueness
The presence of both the ethoxy and fluoro groups in 4-ethoxy-3-fluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide makes it more reactive and potentially more effective in disrupting biological pathways compared to similar compounds. This dual substitution also provides a unique profile in terms of its chemical reactivity and interaction with biological systems.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-2-27-17-6-5-14(12-15(17)20)29(25,26)21-7-8-23-9-10-24-19(23)13-16(22-24)18-4-3-11-28-18/h3-6,9-13,21H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNMHQZZJQPNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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